Amino-3,5-dibromopyrazine

Organic Synthesis Process Chemistry Halogenation

2-Amino-3,5-dibromopyrazine (CAS 24241-18-7), also known as 3,5-dibromopyrazin-2-amine, is a halogenated heterocyclic building block with the molecular formula C4H3Br2N3 and a molecular weight of 252.89 g/mol. It is a pyrazine derivative featuring an amino group at the 2-position and two reactive bromine atoms at the 3- and 5-positions, making it a versatile intermediate in organic synthesis.

Molecular Formula C4H3Br2N3
Molecular Weight 252.89 g/mol
CAS No. 24241-18-7
Cat. No. B131937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-3,5-dibromopyrazine
CAS24241-18-7
Synonyms3,5-Dibromo-2-aminopyrazine;  3,5-Dibromo-2-pyrazinamine;  3,5-Dibromopyrazin-2-ylamine;  3,5-Dibromopyrazine-2-ylamine; 
Molecular FormulaC4H3Br2N3
Molecular Weight252.89 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)Br)Br
InChIInChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
InChIKeyDTLBKXRFWUERQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dibromopyrazine (CAS 24241-18-7): A Halogenated Pyrazine Intermediate for Selective Functionalization and Kinase-Targeted Scaffold Synthesis


2-Amino-3,5-dibromopyrazine (CAS 24241-18-7), also known as 3,5-dibromopyrazin-2-amine, is a halogenated heterocyclic building block with the molecular formula C4H3Br2N3 and a molecular weight of 252.89 g/mol [1]. It is a pyrazine derivative featuring an amino group at the 2-position and two reactive bromine atoms at the 3- and 5-positions, making it a versatile intermediate in organic synthesis . Its primary applications lie in medicinal chemistry and materials science, where it serves as a key precursor for constructing complex molecules, including kinase inhibitors and conjugated polymers .

Why 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7) Cannot Be Replaced by Simple Halopyrazines


Substituting 2-amino-3,5-dibromopyrazine with other aminopyrazine derivatives is not straightforward due to its unique halogenation pattern, which dictates both its reactivity and the types of molecular architectures it can generate. Compounds like 2-amino-5-bromopyrazine (CAS 59489-71-3) possess only a single reactive site, limiting their utility for building complex, multi-substituted frameworks [1]. Conversely, 2-amino-3-chloropyrazine (CAS 6863-73-6), while also a versatile building block, features a chlorine atom, which is significantly less reactive than bromine in cross-coupling reactions like Suzuki-Miyaura, thereby altering reaction kinetics, yields, and the accessible chemical space [2]. The following evidence demonstrates that the specific placement of two bromine atoms in 2-amino-3,5-dibromopyrazine confers quantifiable advantages that are not replicated by its close structural analogs.

Quantitative Evidence for the Differentiated Value of 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7)


Optimized Synthetic Yield and Purity via Controlled Bromination of 2-Aminopyrazine

A direct, quantitative comparison shows that the synthesis of 2-amino-3,5-dibromopyrazine can be optimized for high yield and purity. A method using N-bromosuccinimide (NBS) achieves the best yield and quality of the target compound when the molar ratio of NBS to 2-aminopyrazine is maintained at 2.4:1 and the reaction is conducted at room temperature [1]. This contrasts with older bromination methods (e.g., using bromine in acetic acid) which can lead to lower yields and more complex purification [2]. The optimized NBS route provides a reliable path to a compound with a standard purity of 97-98% .

Organic Synthesis Process Chemistry Halogenation

Dual Reactive Sites Enable Iterative Functionalization via Orthogonal SNAr Chemistry

Unlike its mono-brominated analog, 2-amino-5-bromopyrazine, which offers only a single site for further elaboration, 2-amino-3,5-dibromopyrazine provides two distinct bromine atoms that can be sequentially substituted. This is demonstrated in a patent procedure where the compound (7 g) is treated with sodium methoxide to selectively replace one bromine atom, yielding 2-amino-3-methoxy-5-bromopyrazine . The remaining bromine atom at the 5-position remains available for a subsequent, orthogonal reaction, enabling the construction of more complex, unsymmetrical pyrazine derivatives.

Medicinal Chemistry Nucleophilic Aromatic Substitution Heterocyclic Chemistry

Quantified Solubility Advantage of ADPY over ACPY in Ethanol-Water Mixtures

A direct experimental study compared the solubility of 2-amino-3,5-dibromopyrazine (ADPY) with its chlorinated analog, 2-amino-3-chloropyrazine (ACPY), in various mixed solvent systems across a temperature range of 278.15 K to 323.15 K [1]. The research concluded that while a mixture of DMF and water is optimal for dissolving ACPY, the addition of ethanol to water shows a distinct advantage for dissolving ADPY compared to other tested solvent combinations [1]. This finding provides a quantifiable, solvent-specific solubility differentiation between the two building blocks.

Process Chemistry Formulation Science Thermodynamics

Quantified GPR35 Agonist Activity with an IC50 of 650 nM in Human HT-29 Cells

In a functional assay for GPR35, an orphan G protein-coupled receptor, 2-amino-3,5-dibromopyrazine demonstrated agonist activity with an IC50 value of 650 nM in human HT-29 cells [1]. This activity was measured by assessing the compound's ability to induce desensitization of the receptor in response to 1 µM zaprinast, a known GPR35 agonist [1]. This quantitative benchmark provides a specific biological activity readout for the compound as a biochemical reagent.

Chemical Biology GPCR Pharmacology Drug Discovery

Validated Application as Key Intermediate in Upadacitinib (Rinvoq) Synthesis

2-Amino-3,5-dibromopyrazine is a documented intermediate in the synthesis of Upadacitinib (marketed as Rinvoq), a selective JAK1 inhibitor approved for treating autoimmune diseases . This application places the compound directly within the supply chain of a high-value commercial pharmaceutical. In contrast, close analogs like 2-amino-5-bromopyrazine or 2-amino-3-chloropyrazine are not established as key intermediates for this particular blockbuster drug [REFS-2, REFS-3].

Pharmaceutical Synthesis JAK Inhibitors Intermediates

Commercial Availability in High Purity Grades (98-99.98%) for Reliable Research Outcomes

2-Amino-3,5-dibromopyrazine is commercially available from multiple reputable vendors in high purity grades, including >98.0% (GC), 98%, and 99.98% [REFS-1, REFS-2, REFS-3]. This level of purity and the availability of analytical documentation (e.g., NMR, HPLC, GC) ensure that researchers can procure a well-characterized, high-quality starting material, which is critical for reproducible experimental results. This contrasts with more specialized or less common analogs, which may have limited availability or lower specified purity.

Chemical Procurement Quality Control Reproducibility

Validated Applications of 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7) in Pharmaceutical and Materials Science R&D


Medicinal Chemistry: A Strategic Building Block for the Synthesis of Upadacitinib (Rinvoq)

2-Amino-3,5-dibromopyrazine is a key intermediate in the synthetic route to Upadacitinib, a commercially approved JAK1 inhibitor used for treating rheumatoid arthritis and other autoimmune conditions . Its role in this high-value pharmaceutical synthesis underscores its importance and validated utility in complex drug development programs. This application is not a general claim but a documented use case that sets it apart from other simpler aminopyrazine derivatives.

Medicinal Chemistry: Iterative Scaffold Elaboration for Kinase Inhibitor Discovery

The presence of two reactive bromine atoms at the 3- and 5-positions enables iterative functionalization via sequential SNAr reactions . This allows medicinal chemists to construct complex, unsymmetrical pyrazine derivatives, such as rho kinase (ROCK) inhibitors , by first substituting one bromine with a desired group (e.g., an amine or alcohol) and then using the second bromine for a subsequent orthogonal coupling (e.g., Suzuki-Miyaura). This capability for controlled, stepwise diversification is a key differentiator from mono-halogenated analogs.

Materials Science: Precursor for Conjugated Polymers in Neurotoxin Detection

Beyond pharmaceuticals, 2-amino-3,5-dibromopyrazine is a valuable monomer in materials science, specifically used in the preparation of conjugated polymers designed for the detection of neurotoxins [REFS-1, REFS-2]. Its halogenated pyrazine core can be incorporated into polymer backbones, providing electronic properties suitable for sensing applications. This dual utility in both life sciences and advanced materials makes it a versatile procurement choice.

Chemical Biology: A Defined Biochemical Tool for GPR35 Pharmacological Studies

The compound has demonstrated a quantifiable agonist effect on the GPR35 receptor with an IC50 of 650 nM in human HT-29 cells . This specific activity supports its use as a biochemical reagent for investigating GPR35-mediated signaling pathways. For researchers in GPCR pharmacology, this provides a clear, data-backed reason to select 2-amino-3,5-dibromopyrazine over other undefined pyrazine analogs for target-specific assays.

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